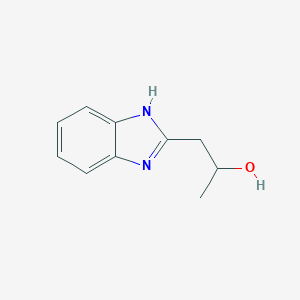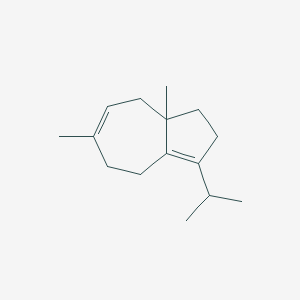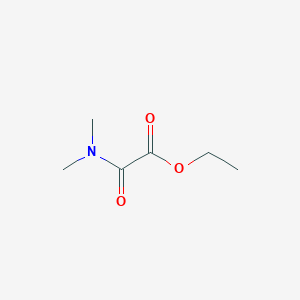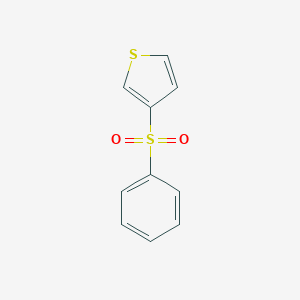
3-(Phenylsulfonyl)thiophene
Übersicht
Beschreibung
3-(Phenylsulfonyl)thiophene is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles. The phenylsulfonyl group attached to the thiophene ring indicates that this compound could have interesting electronic properties and reactivity due to the presence of both the electron-rich thiophene and the electron-withdrawing sulfonyl group. Although the provided papers do not directly discuss 3-(Phenylsulfonyl)thiophene, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand 3-(Phenylsulfonyl)thiophene.
Synthesis Analysis
The synthesis of related compounds such as 3-(methylsulfonyl)benzo[b]thiophenes is achieved through a radical relay strategy involving the reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation . Another related synthesis involves the reaction of benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes with nitrobenzene derivatives to form benzothieno[2,3-b]quinolines . These methods suggest that 3-(Phenylsulfonyl)thiophene could potentially be synthesized through similar radical relay strategies or through reactions with nitroarenes.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their electronic properties. For instance, thieno[3,2-b]thiophenes with para-substituted phenyl groups exhibit different absorbance and optical band gaps depending on the substituents . This implies that the molecular structure of 3-(Phenylsulfonyl)thiophene, particularly the position and nature of the sulfonyl group, would significantly influence its electronic characteristics.
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be quite diverse. For example, 3- and 3,4-bis(2-cyanoethylsulfanyl)thiophenes are used as building blocks for functionalized thiophene-based pi-conjugated systems, indicating that thiophene derivatives can be functionalized further to create complex molecules . The synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions also demonstrates the versatility of thiophene derivatives in forming various chemical bonds .
Physical and Chemical Properties Analysis
Thiophene derivatives exhibit a range of physical and chemical properties. Highly sulfonated poly(thiophenylene) is water-soluble and exhibits excellent proton conductivity, which is attributed to the high carrier concentration . The electronic properties of thiophene derivatives, such as their oxidation potentials, are influenced by the nature of the substituents on the thiophene ring . These properties suggest that 3-(Phenylsulfonyl)thiophene would also have unique physical and chemical properties that could be tuned for specific applications.
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Thiophene-based analogs are considered a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry
-
Material Science
-
Organic Semiconductors
-
Organic Field-Effect Transistors (OFETs)
-
Organic Light-Emitting Diodes (OLEDs)
-
Electronic and Optoelectronic Applications
- Thiophene-based conjugated polymers have been used in electronic and optoelectronic applications .
- They exhibit exceptional optical and conductive properties, making them a center of attention for researchers .
- Nickel and palladium-based catalytic systems are used in the synthesis of these polymers .
- These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
-
Synthesis of Regioregular Polythiophenes
-
Therapeutic Applications
- Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties .
- They have been used in the synthesis of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
-
Organometallic Polycondensation Strategies
- Thiophene-based conjugated polymers have been synthesized using organometallic polycondensation strategies .
- Nickel- and palladium-based protocols are the main focus of this account .
- Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
-
Direct Arylation Polymerization (DArP) Protocol
- The DArP protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .
- DArP is a cost-effective and green method as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .
- DArP also puts off the need to preactivate the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity and tunable optoelectronic properties using palladium-based catalytic systems .
-
PdI2/KI-Catalyzed Carbonylative Carbocyclization
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-14(12,10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGLKPFTYFIQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333959 | |
| Record name | 3-(Phenylsulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfonyl)thiophene | |
CAS RN |
16718-05-1 | |
| Record name | 3-(Phenylsulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16718-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



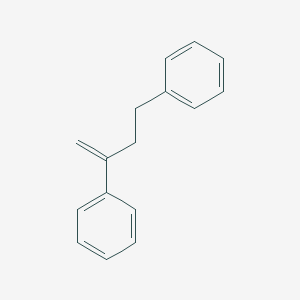
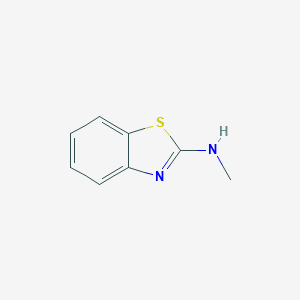
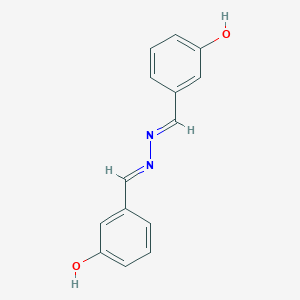
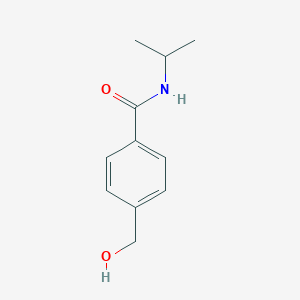
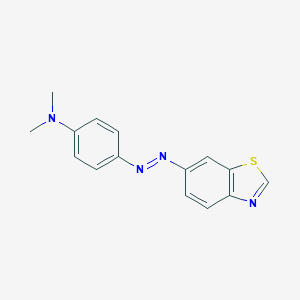
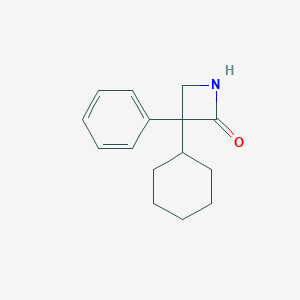
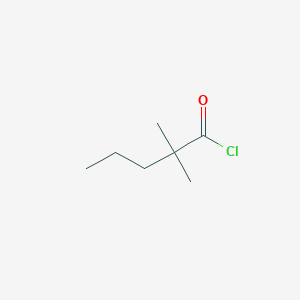
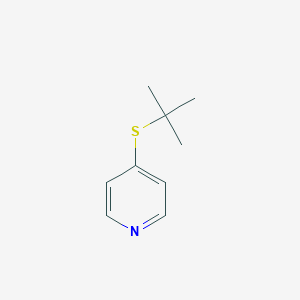
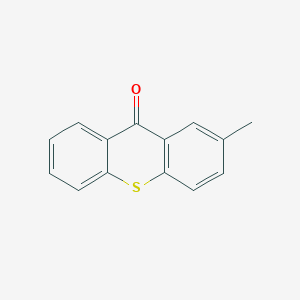
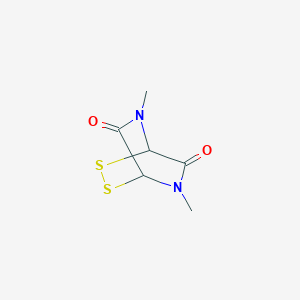
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
